N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide
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Overview
Description
N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a trioxotetrahydropyrimidine moiety, and a carbothioamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the trioxotetrahydropyrimidine moiety and the carbothioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-N-BUTYL-2-PROPEN-1-AMINE
- Prop-2-en-1-yl(propan-2-yl)amine hydrochloride
- N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide
Uniqueness
N-(prop-2-en-1-yl)-4-(2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}ethyl)piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H22N6O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C15H22N6O3S/c1-2-3-17-15(25)21-8-6-20(7-9-21)5-4-16-10-11-12(22)18-14(24)19-13(11)23/h2,10H,1,3-9H2,(H,17,25)(H3,18,19,22,23,24) |
InChI Key |
QPEJWDIIWIORLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)CCN=CC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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